Metalaxyl is a synthetic fungicide belonging to the acylalanine synthetase inhibitor class []. It was developed in the 1970s and is effective against a broad spectrum of oomycete fungi, including those causing potato blight (Phytophthora infestans) []. Metalaxyl-13C6 is specifically labeled with the stable isotope carbon-13 (¹³C) at specific positions within the molecule, typically the phenyl ring []. This isotopic enrichment allows scientists to track the fate and behavior of metalaxyl in the environment and biological systems using mass spectrometry techniques [].
Metalaxyl has a complex molecular structure with several functional groups. The parent molecule contains a methoxyethyl group, a phenylamide group, and an ethylene diamine moiety []. The specific location of the ¹³C label in Metalaxyl-13C6 depends on the supplier. It's commonly found in the phenyl ring but can also be positioned elsewhere in the molecule [, ]. This isotopic substitution has minimal impact on the overall structure and function of the molecule compared to non-labeled metalaxyl.
Metalaxyl acts by inhibiting the synthesis of proteins essential for fungal growth []. It specifically targets an enzyme called RNA polymerase within the oomycete fungi, thereby disrupting their ability to transcribe RNA and translate it into proteins. This ultimately leads to the death of the fungus. The mechanism of action remains the same for Metalaxyl-13C6.
One primary application of Metalaxyl-13C6 involves studying the environmental fate of metalaxyl. Due to the distinct ¹³C signature, scientists can track the movement and degradation of metalaxyl in soil, water, and plant tissues. This information is crucial for assessing the environmental impact of the fungicide and understanding its potential for contamination. By comparing the isotopically labeled metalaxyl to its non-labeled counterpart, researchers can distinguish between the original compound and any degradation products formed in the environment ().